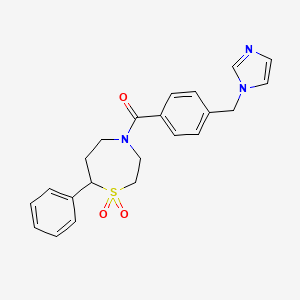

(4-((1H-imidazol-1-yl)methyl)phenyl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone

説明

The compound "(4-((1H-imidazol-1-yl)methyl)phenyl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone" is a structurally complex molecule featuring three key moieties:

- Imidazole ring: A five-membered heterocycle with two nitrogen atoms, known for its role in hydrogen bonding and biological activity (e.g., in histidine or antifungal agents) .

- Phenyl and methanone groups: These aromatic and carbonyl components contribute to lipophilicity and structural rigidity.

Synthesis routes for analogous compounds (e.g., chlorination of imidazole derivatives or coupling with α-halogenated ketones) are documented in the literature .

特性

IUPAC Name |

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c26-22(20-8-6-18(7-9-20)16-24-13-11-23-17-24)25-12-10-21(29(27,28)15-14-25)19-4-2-1-3-5-19/h1-9,11,13,17,21H,10,12,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGBZVIBDGORBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic molecule featuring both imidazole and thiazepane moieties. This structure suggests potential biological activities that are of significant interest in medicinal chemistry. The compound's IUPAC name reflects its intricate design, which may contribute to various pharmacological effects.

The molecular formula for this compound is , with a molecular weight of 409.5 g/mol. The presence of imidazole and thiazepane rings indicates a possibility for diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O3S |

| Molecular Weight | 409.5 g/mol |

| CAS Number | 2034534-44-4 |

Biological Activity Overview

Compounds containing imidazole and thiazepane structures have been reported to exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Many imidazole derivatives show significant antibacterial and antifungal properties. For instance, studies have demonstrated that imidazole-containing compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Imidazole derivatives have been explored for their potential in cancer therapy due to their ability to induce apoptosis in tumor cells .

- Anti-inflammatory Effects : Several studies indicate that imidazole compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

A study conducted by Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity using the cylinder well diffusion method. Among the tested compounds, those with structural similarities to our target compound showed promising results against E. coli and B. subtilis . The following table summarizes the zone of inhibition observed:

| Compound | Zone of Inhibition (mm) |

|---|---|

| Imidazole Derivative A | 21 |

| Imidazole Derivative B | 19 |

| Norfloxacin (Control) | 28 |

Antitumor Potential

Research on imidazole derivatives has highlighted their role in cancer treatment. For example, certain compounds demonstrated the ability to inhibit cell proliferation in human cancer cell lines. A specific derivative related to our compound was shown to induce apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

In another study, compounds similar to (4-((1H-imidazol-1-yl)methyl)phenyl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone were evaluated for their anti-inflammatory effects in animal models. Results indicated a significant reduction in inflammatory markers, suggesting potential therapeutic applications in diseases characterized by inflammation .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its combination of imidazole, sulfonated thiazepane, and aromatic ketone groups. Below is a comparative analysis with structurally related compounds from the evidence:

Key Observations:

Imidazole vs.

Sulfone Group: The 1,1-dioxido thiazepane increases polarity relative to non-sulfonated analogs, which could improve aqueous solubility and reduce off-target interactions .

Synthetic Complexity : The target compound likely requires multi-step synthesis (e.g., imidazole functionalization, thiazepane sulfonation, and ketone coupling), contrasting with simpler halogenation or alkylation routes seen in and .

Q & A

(Basic) What are the established synthetic routes for synthesizing this compound, and what key intermediates are involved?

Methodological Answer:

The synthesis involves multi-step pathways:

- Thiazepane Ring Formation : Cyclization of a diamine precursor (e.g., 7-phenyl-1,4-thiazepane) with sulfur sources (e.g., thiols or sulfides), followed by oxidation using hydrogen peroxide or m-chloroperbenzoic acid to form the 1,1-dioxido (sulfone) group .

- Imidazole Introduction : Alkylation of (4-(chloromethyl)phenyl)methanone with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF) to form the imidazolylmethylphenyl moiety .

- Coupling : Reacting the sulfone-containing thiazepane with the imidazole intermediate via a ketone linkage, often using coupling reagents like EDCI/HOBt in dichloromethane .

Key Intermediates : 7-Phenyl-1,4-thiazepan-4-yl sulfone, (4-(chloromethyl)phenyl)methanone, and the imidazole-alkylated phenyl precursor. Purification via column chromatography (silica gel, EtOAc/hexane) is critical at each stage .

(Advanced) How can researchers optimize reaction conditions to improve yields during the imidazole coupling step?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance nucleophilicity and reaction kinetics .

- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) or transition-metal catalysts (e.g., CuI) to enhance efficiency .

- Temperature Gradients : Perform reactions at 50–80°C to accelerate coupling while monitoring decomposition via TLC or HPLC .

- Work-Up Optimization : Quench reactions with ice-water to precipitate intermediates, reducing byproduct formation .

(Basic) What spectroscopic techniques are essential for confirming the compound’s structure?

Methodological Answer:

- NMR : ¹H and ¹³C NMR to assign protons/carbons (e.g., sulfone SO₂ at ~100–110 ppm in ¹³C; imidazole protons at δ 7.5–8.5) . 2D techniques (COSY, HSQC) resolve connectivity .

- FTIR : Confirm sulfone (asymmetric SO₂ stretch at ~1300 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : For absolute stereochemistry of the thiazepane ring, if chiral centers exist .

(Advanced) How does the sulfone group influence pharmacokinetic properties compared to the sulfide analog?

Methodological Answer:

- Polarity Assessment : Measure logD values (octanol-water) via HPLC; sulfone increases hydrophilicity, reducing logD by ~1–2 units .

- Permeability Studies : Use Caco-2 cell monolayers to compare apparent permeability (Papp); sulfone may reduce passive diffusion .

- Metabolic Stability : Incubate with liver microsomes; sulfone resists oxidative metabolism (CYP450), extending half-life .

(Basic) What stability considerations are critical for long-term storage of this compound?

Methodological Answer:

- Storage Conditions : -20°C under argon in amber vials to prevent oxidation/hydrolysis .

- Degradation Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV (e.g., C18 column, 220 nm) to track purity .

- Hydrolysis Testing : Expose to buffered solutions (pH 1–13) and analyze by LC-MS for degradation products (e.g., imidazole cleavage) .

(Advanced) How can researchers resolve conflicting biological activity data across assays?

Methodological Answer:

- Assay Standardization : Use common positive controls (e.g., cisplatin for cytotoxicity) and normalize data to cell viability (MTT assay) .

- Target Validation : Perform siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity .

- Dose-Response Curves : Generate IC50/EC50 values across multiple replicates to assess reproducibility .

(Basic) What in vitro assays are recommended for preliminary biological evaluation?

Methodological Answer:

- Enzyme Inhibition : Kinase assays (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits .

- Receptor Binding : Radioligand displacement assays (e.g., GPCRs) with scintillation counting .

- Cytotoxicity : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) .

(Advanced) What computational strategies validate molecular docking predictions for this compound?

Methodological Answer:

- Ensemble Docking : Use multiple protein conformations (MD simulations) to account for flexibility .

- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .

- Mutagenesis : Introduce point mutations (e.g., Ala scanning) in predicted binding residues and re-test activity .

(Basic) How are synthetic byproducts identified and quantified?

Methodological Answer:

- UPLC-MS : High-resolution MS (e.g., Q-TOF) with MSE data-independent acquisition for impurity profiling .

- Orthogonal Methods : ¹H NMR (integration of impurity peaks) and IR (functional group analysis) .

- Quantitative HPLC : Calibrate with reference standards for major byproducts (e.g., desulfonated analogs) .

(Advanced) What strategies improve enantiomeric purity of the thiazepane ring?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。